molecular formula C21H27N3O2S B11288621 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11288621
M. Wt: 385.5 g/mol
InChI Key: HVKIZABEDJFYQN-UHFFFAOYSA-N
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Description

2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features an indole core, a piperidine ring, and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactionsCommon reagents used in these steps include halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of carbon-nitrogen and carbon-sulfur bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. The piperidine and pyrrolidine rings may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. These interactions can result in the inhibition of key enzymes, modulation of signal transduction pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to the combination of the indole, piperidine, and pyrrolidine rings in a single molecule. This structural complexity allows for diverse interactions with biological targets, potentially leading to a broad spectrum of biological activities and therapeutic applications .

Properties

Molecular Formula

C21H27N3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylindol-1-yl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C21H27N3O2S/c25-20(22-10-4-1-5-11-22)15-24-14-19(17-8-2-3-9-18(17)24)27-16-21(26)23-12-6-7-13-23/h2-3,8-9,14H,1,4-7,10-13,15-16H2

InChI Key

HVKIZABEDJFYQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCC4

Origin of Product

United States

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